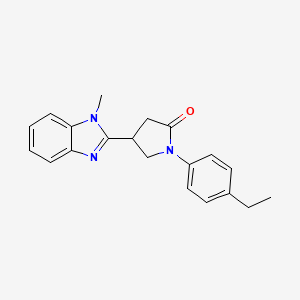
1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, also known as 4-ethyl-2-methyl-1,3-benzodiazole (EMBD), is an organic compound belonging to the class of heterocyclic compounds. It has been widely studied due to its unique chemical structure and its potential applications in various scientific fields. This compound has been used in a variety of scientific research applications, including as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent.
Applications De Recherche Scientifique
EMBD has been utilized in a variety of scientific research applications due to its unique chemical structure and its potential for use as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent. It has been used in studies investigating the mechanism of action of various enzymes, as well as the biochemical and physiological effects of various compounds. Additionally, it has been used in research related to drug design and drug delivery.
Mécanisme D'action
The mechanism of action of EMBD is not yet fully understood. It is believed that the compound binds to certain enzymes, which then act as catalysts for the reaction of EMBD with other molecules. Additionally, it is believed that EMBD may act as an inhibitor of certain enzymes, preventing them from catalyzing the reaction of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMBD are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the immune system and to have potential anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
EMBD has several advantages for use in laboratory experiments. It is simple and efficient to synthesize, making it ideal for use in a variety of experiments. Additionally, it has a wide range of potential applications, making it useful in a variety of scientific research applications. However, it is important to note that the mechanism of action of EMBD is not yet fully understood, and further research is needed in order to fully understand its biochemical and physiological effects.
Orientations Futures
There are several potential future directions for research involving EMBD. These include further studies into the mechanism of action of EMBD, as well as its biochemical and physiological effects. Additionally, research into the potential therapeutic applications of EMBD, such as its potential anti-inflammatory and anti-cancer properties, is warranted. Additionally, research into the potential use of EMBD in drug design and drug delivery is also of interest. Finally, further research into the potential use of EMBD in enzyme inhibition and enzyme catalysis is also of interest.
Méthodes De Synthèse
EMBD is synthesized through a two-step process. The first step involves the reaction of 4-ethylphenol with 1-methyl-1H-1,3-benzodiazole in an aqueous solution of sodium hydroxide. This reaction forms an intermediate, which is then reacted with pyrrolidine in the presence of a base to form EMBD. This synthesis method is simple and efficient, making it ideal for use in laboratory experiments.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-14-8-10-16(11-9-14)23-13-15(12-19(23)24)20-21-17-6-4-5-7-18(17)22(20)2/h4-11,15H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPYFDQOBKQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B6579156.png)
![methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6579160.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B6579165.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579177.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6579198.png)
![3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6579209.png)
![(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6579216.png)
![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)

![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)
![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)